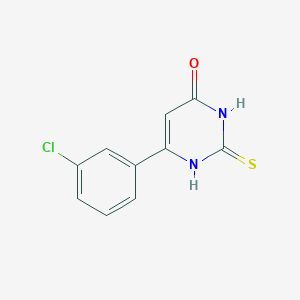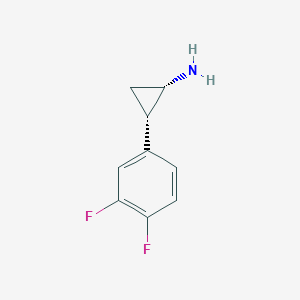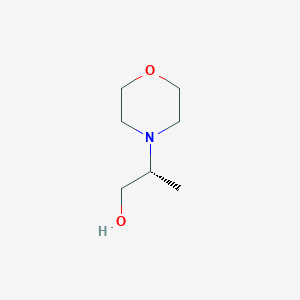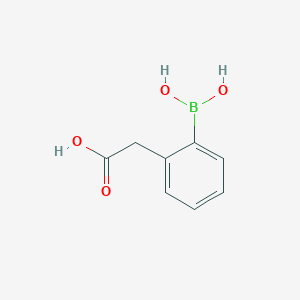
2-(2-Boronophenyl)acetic acid
Descripción general
Descripción
2-(2-Boronophenyl)acetic acid is a chemical compound with the molecular formula C8H9BO4 . It is also known as 2-(carboxymethyl)phenylboronic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (a six-membered carbon ring with alternating single and double bonds) attached to a boron atom and an acetic acid group . The boron atom is capable of forming stable covalent bonds with other atoms.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids in general are known to undergo several types of reactions. These include ligand exchange reactions, condensation with compounds containing hydroxyl groups, and Suzuki-Miyaura cross-coupling reactions .Aplicaciones Científicas De Investigación
Chromatographic Analysis : A method for determining 2-(o-chlorophenyl)-2-(p-chlorophenyl)-acetic acid in human blood and urine using gas-liquid chromatography was developed. This method is suitable for pharmacokinetics studies and clinical monitoring (Guilford et al., 1980).
Catalysis in Organic Synthesis : Tris(pentafluorophenyl)boron, a compound related to boronophenylacetic acids, acts as an efficient catalyst in various organic reactions such as aldol-type and Michael reactions, highlighting the role of boron compounds in facilitating chemical transformations (Ishihara et al., 1995).
Palladium-Catalyzed Annulation : Palladium(II) catalyzes the annulation of alkynes with methyl 2-boronobenzoate and (2-boronophenyl)acetate, a process that can be used for synthesizing complex organic molecules (Tsukamoto & Kondo, 2007).
Biomolecular Recognition : Terphenylboronic acid derivatives, which are related to boronophenylacetic acids, have been shown to selectively recognize alpha and beta anomers of 2-deoxyribofuranosides, demonstrating the potential of these compounds in stereochemistry control and molecular recognition (Yamashita et al., 1996).
Boronic Acid-Catalyzed Reactions : Boronic acid has been used to accelerate three-component reactions for the synthesis of α-sulfanyl-substituted indole-3-acetic acids, highlighting its role in facilitating complex organic synthesis (Das et al., 2017).
Mecanismo De Acción
Target of Action
Boronic acids, such as this compound, are known to be mild lewis acids and are generally stable and easy to handle . They are important to organic synthesis .
Mode of Action
Boronic acids, including this compound, are often used in suzuki–miyaura (sm) coupling reactions . In these reactions, the boronic acid participates in transmetalation, a process where it transfers its organic group to a palladium complex .
Biochemical Pathways
In the context of sm coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
Boronic acids are generally known to be soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride . This solubility profile can influence the compound’s bioavailability.
Result of Action
In the context of sm coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of new organic compounds, potentially affecting cellular processes depending on the specific compounds formed.
Action Environment
The action, efficacy, and stability of “2-(2-Boronophenyl)acetic acid” can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the polarity of the surrounding environment . Additionally, the compound’s participation in reactions like SM coupling can be influenced
Propiedades
IUPAC Name |
2-(2-boronophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4,12-13H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCYROWFNLFPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681515 | |
| Record name | (2-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001108-64-0 | |
| Record name | (2-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)
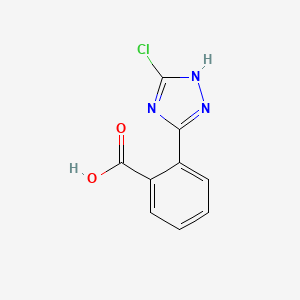
![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)
![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)
![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)
